molecular formula C5HCl3F2N2 B12066804 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine

Cat. No.: B12066804
M. Wt: 233.43 g/mol
InChI Key: YJFQVMJPIJCYMF-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by three chlorine substituents at positions 2, 4, and 6, and a difluoromethyl group at position 3. This compound belongs to a class of fluorinated pyrimidines, which are pivotal intermediates in medicinal chemistry and agrochemical synthesis due to their electron-withdrawing properties and metabolic stability .

Properties

Molecular Formula

C5HCl3F2N2

Molecular Weight

233.43 g/mol

IUPAC Name

2,4,6-trichloro-5-(difluoromethyl)pyrimidine

InChI

InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H

InChI Key

YJFQVMJPIJCYMF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-(difluoromethyl)pyrimidine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Applications:

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit tumor growth by interfering with cellular metabolic pathways. For instance, in a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, administration of the compound resulted in significant inhibition of lung metastasis compared to standard treatments.
  • Antiviral Properties : Research has shown that similar pyrimidine derivatives exhibit antiviral activity against various pathogens. The structural modifications in 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine may enhance its efficacy against viral infections .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor in metabolic pathways relevant to disease processes, contributing to its therapeutic potential.

Agrochemical Applications:

  • Herbicides and Fungicides : This compound is utilized in developing herbicides and fungicides due to its effectiveness in controlling various plant pathogens. Its halogenated structure often correlates with increased lipophilicity and enhanced biological activity against target organisms .
  • Pesticide Development : Similar compounds have shown promise in pest control applications, making 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine a candidate for further research in agrochemical formulations .

Antitumor Activity

A notable study demonstrated the efficacy of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine in inhibiting tumor growth in animal models. The compound was administered over a period of 30 days, resulting in a marked reduction in tumor size and metastasis compared to control groups.

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that the presence of difluoromethyl and trichloro groups significantly enhances the binding affinity of the compound to molecular targets involved in cancer progression and viral replication. This insight is crucial for designing more effective analogs with improved therapeutic profiles .

Safety Profile Assessment

Toxicity studies indicate that 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine exhibits a favorable safety profile at therapeutic doses. Subacute toxicity assessments showed no significant adverse effects at doses up to 40 mg/kg in healthy animal models.

Data Tables

Application AreaSpecific UseObservations
PharmaceuticalsAnticancer AgentSignificant inhibition of tumor growth
Antiviral ActivityEffective against various viral pathogens
AgrochemicalsHerbicidesEnhanced efficacy against plant pathogens
Pesticide DevelopmentPromising candidate for pest control formulations

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chlorine : Increases reactivity for further functionalization (e.g., cross-coupling reactions) .
  • Fluorine/Difluoromethyl : Balances lipophilicity and metabolic resistance, critical for drug design .
  • Trifluoromethoxy/Trifluoromethyl : Enhances binding affinity to hydrophobic protein pockets .

Synthetic Yields :

  • Trifluoromethoxy derivatives (55% yield ) exhibit moderate efficiency, whereas dichloro-difluoromethyl analogs are synthesized in high purity (97% ).

Applications :

  • Pharmaceuticals : Fluorinated pyrimidines are common in kinase inhibitors and antiviral agents (e.g., LCMS data in ).
  • Agrochemicals : Chloro-fluoro pyrimidines serve as herbicides and fungicides due to their stability .

Research Findings and Challenges

  • Fluorine’s Role : Fluorine substituents reduce basicity of adjacent amines, enhancing oral bioavailability . However, excessive fluorination may lead to toxicity, necessitating careful design .
  • Synthetic Limitations : Low yields in trifluoromethoxy derivatives (e.g., 55% ) highlight challenges in introducing bulky substituents.
  • Structural Insights : X-ray crystallography of related compounds (e.g., ) confirms that chloro-fluoro substitution patterns influence molecular conformation and docking interactions.

Biological Activity

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a compound of significant interest in the fields of pharmaceuticals and agrochemicals due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine features a pyrimidine ring with three chlorine atoms and a difluoromethyl group. The presence of halogen substituents enhances its lipophilicity and membrane permeability, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has been evaluated for its effectiveness against various bacterial strains.

CompoundActivityTarget Organisms
2,4,6-Trichloro-5-(difluoromethyl)pyrimidineAntimicrobialCorynebacterium xerosis, Arcanobacterium haemolyticum
5-(1-(4-chlorophenyl)-2-phenylethyl)-2,4,6-trichloro pyrimidineAntibacterialHuman bacterial flora

Studies indicate that this compound can inhibit the growth of specific pathogens effectively, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine have been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of pyrimidine derivatives:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer).
  • Findings : The compound exhibited significant inhibition of cell proliferation with IC50 values comparable to established anticancer drugs.

The results indicated that structural modifications significantly influence the cytotoxicity of pyrimidine derivatives. Compounds with electron-rich groups showed enhanced activity against cancer cells .

Anti-inflammatory Activity

2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has been assessed for its anti-inflammatory properties. Research indicates that it can inhibit COX-2 activity effectively.

CompoundIC50 (μmol)Comparison Drug
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine0.04 ± 0.01Celecoxib

This compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways related to various diseases.

The mechanism involves the inhibition of key enzymes that play roles in disease processes. For example:

  • Enzyme Targeted : Acetylcholinesterase (AChE)
  • IC50 Values : Indicate competitive inhibition compared to standard drugs like Donepezil.

This property positions 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine as a potential candidate for neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,6-trichloro-5-(difluoromethyl)pyrimidine, and how is its purity validated?

  • Methodological Answer : A common approach involves nucleophilic substitution on pyrimidine precursors. For example, chlorination of 5-(difluoromethyl)pyrimidine derivatives using POCl₃ under reflux conditions yields the trichloro product. Purity is validated via ¹⁹F NMR to confirm substitution patterns (e.g., δ = -57.11 ppm for trifluoromethoxy analogs) and HPLC for quantitative analysis. Yield optimization often requires controlled stoichiometry of chlorinating agents and inert atmospheres .

Q. How does the difluoromethyl group influence the compound's reactivity in subsequent derivatizations?

  • Answer : The difluoromethyl group acts as an electron-withdrawing substituent, polarizing the pyrimidine ring and enhancing electrophilic substitution at the 2, 4, and 6 positions. This facilitates nucleophilic displacement reactions (e.g., with amines or thiols) but may require activation via Lewis acids like BF₃·Et₂O. Fluorine's inductive effects also reduce basicity at adjacent nitrogen atoms, affecting protonation states in aqueous conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and detect impurities (e.g., ¹⁹F NMR δ ranges for CF₂ groups).
  • Mass Spectrometry (HRMS) : For exact mass validation (e.g., [M+H]+ = 228.95).
  • X-ray Crystallography : Resolves stereoelectronic effects of the CF₂ group on molecular conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during derivatization?

  • Answer : Competing hydrolysis or over-chlorination can be minimized by:

  • Temperature Control : Lower temperatures (0–5°C) for electrophilic substitutions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–C bond formation, as demonstrated in PI3Kδ inhibitor syntheses .

Q. What strategies address instability of pyrimidine derivatives in dimethyl sulfoxide (DMSO)?

  • Answer : Degradation in DMSO is attributed to nucleophilic attack by the solvent. Mitigation strategies include:

  • Low-Temperature Storage : -20°C to slow decomposition.
  • Alternative Solvents : Use of DMA or NMP for screening assays.
  • Stabilizers : Addition of antioxidants (e.g., BHT) to scavenge free radicals, as shown in studies of 5-aminopyrimidines .

Q. How does the difluoromethyl group enhance bioactivity in drug discovery contexts?

  • Answer : The CF₂ group improves metabolic stability and membrane permeability via:

  • Lipophilicity Modulation : LogP adjustments for enhanced bioavailability.
  • Hydrogen-Bond Mimicry : Fluorine's electronegativity mimics -OH groups, improving target binding (e.g., PI3Kδ inhibitors with IC₅₀ = 18 nM). Molecular dynamics simulations reveal CF₂ interactions with hydrophobic ATP-binding pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Answer : Key challenges include:

  • Purification : Column chromatography is replaced with recrystallization or flow chemistry for scalability.
  • Safety : Handling chlorinated intermediates requires closed systems to avoid toxic gas release.
  • Yield Consistency : Telescoped flow reactors enable aerobic oxidations and reductive aminations in sequence, achieving >90% yield in PI3Kδ inhibitor production .

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